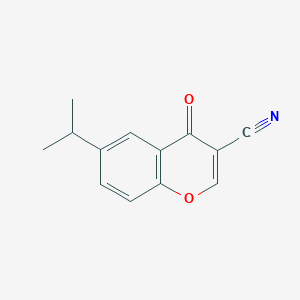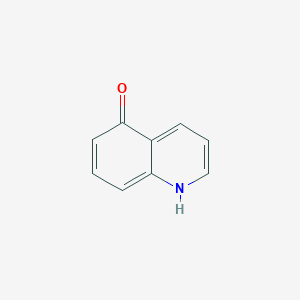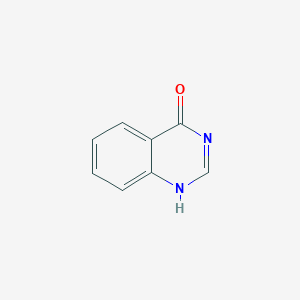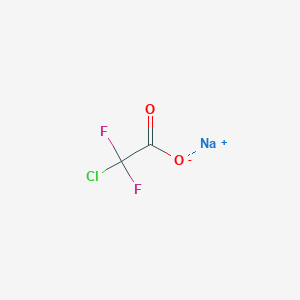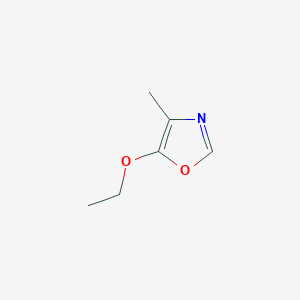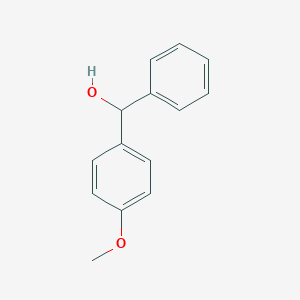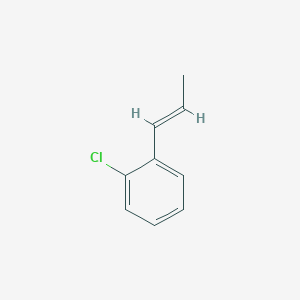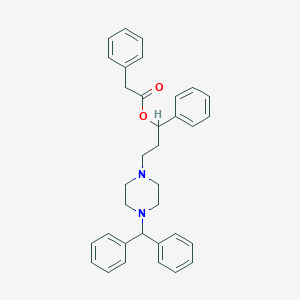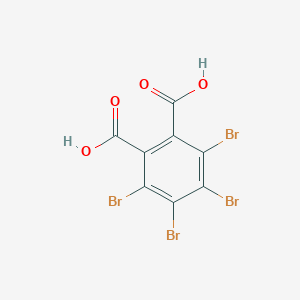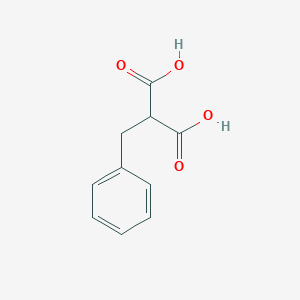
Benzylmalonic acid
Descripción general
Descripción
Benzylmalonic acid is a compound that has been studied in various contexts, including its kinetics of decarboxylation and its role in the synthesis of other chemicals. The decarboxylation of benzylmalonic acid follows a first-order rate equation in several solvents, and the activation parameters for this reaction have been determined, indicating a linear relationship between the enthalpy and entropy of activation across different solvents . Additionally, benzylmalonic acid has been used in the synthesis of ergotamine intermediates, specifically the monoethyl ester chlorides of methyl benzyloxy malonic acid, with their absolute configuration determined through linkage with S-(+)-citramalic acid .
Synthesis Analysis
The synthesis of benzylmalonic acid can be achieved through various methods. One approach involves the electrocarboxylation of benzal chloride, which yields benzylmalonic acid among other products, with varying degrees of efficiency . Another method includes solid-liquid phase transfer catalysis, using benzyl chloride, diethyl malonate, and anhydrous K2CO3, which has been shown to be advantageous due to mild reaction conditions and the potential for industrial applications . Additionally, a chemical synthesis has been developed for specifically labeled 2-benzylmalonic acid, which is used as a precursor in biosynthetic studies .
Molecular Structure Analysis
The molecular structure of benzylmalonic acid has been elucidated through crystallographic studies. It crystallizes in the space group Pbca, and the conformation of its carboxylic groups is similar to that of malonic acid. The molecules are arranged in rows held together by hydrogen bonds, forming a two-dimensional network parallel to the plane .
Chemical Reactions Analysis
Benzylmalonic acid participates in various chemical reactions. It reacts with aqueous iodine through an enol mechanism to form iodobenzylmalonic acid, and in the presence of iodate, the reaction goes to completion. This reactivity has been utilized in a Briggs–Rauscher-type oscillating reaction, where benzylmalonic acid serves as a substrate, and the kinetics of this complex reaction have been studied in detail .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzylmalonic acid are influenced by its molecular structure and reactivity. The thermal decomposition of benzylmalonic acid complexes with metals such as cobalt, nickel, and copper has been studied, revealing that these complexes decompose to give metal oxides, with the cobalt and nickel complexes losing water before the organic ligand . The solid-liquid phase transfer catalysis method used for its synthesis also highlights the stability of benzylmalonic acid under mild reaction conditions .
Aplicaciones Científicas De Investigación
Application in the field of Organic Chemistry
Benzylmalonic acid is used in the field of organic chemistry as a precursor for the synthesis of various organic compounds .
Method of Application
The method of application involves the use of benzylmalonic acid as a starting material in organic synthesis reactions. The specific procedures and parameters would depend on the target compound being synthesized .
Results or Outcomes
The outcomes of these reactions would be the formation of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis reaction being carried out .
Application in the field of Coordination Chemistry
Benzylmalonic acid is used in the synthesis of novel nickel(II) coordination compounds .
Method of Application
The method of application involves the reaction of benzylmalonic acid with nickel(II) ions in the presence of additional ligands to form novel coordination compounds .
Results or Outcomes
The outcomes of these reactions are the formation of novel nickel(II) coordination compounds. These compounds have been characterized using single-crystal X-ray diffraction analysis .
Application in the field of Spectroscopy
Benzylmalonic acid has been studied using various spectroscopic techniques, such as Infrared (IR) and Mass Spectrometry .
Method of Application
The method of application involves the use of these spectroscopic techniques to study the molecular structure and properties of Benzylmalonic acid .
Results or Outcomes
The outcomes of these studies provide valuable information about the molecular structure and properties of Benzylmalonic acid .
Application in the field of Polymerization
Benzylmalonic acid might be used in the field of polymerization .
Method of Application
The method of application would involve the use of Benzylmalonic acid in the synthesis of polymers . The specific procedures and parameters would depend on the type of polymer being synthesized .
Results or Outcomes
The outcomes of these reactions would be the formation of new polymers. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis reaction being carried out .
Safety And Hazards
Propiedades
IUPAC Name |
2-benzylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)8(10(13)14)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAEJSNFTJMYIEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00210607 | |
| Record name | 2-Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzylmalonic acid | |
CAS RN |
616-75-1 | |
| Record name | Benzylmalonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=616-75-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzylmalonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616751 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylmalonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8068 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzylmalonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00210607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzylmalonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.538 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Benzylmalonic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BJY4TT4MH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


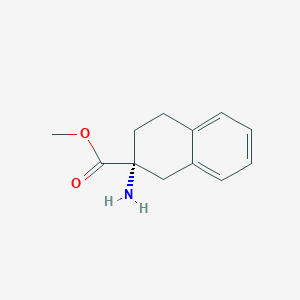
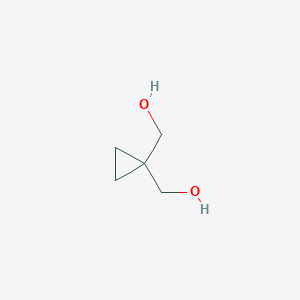
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
![Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-(1-methylethyl)-(9CI)](/img/structure/B119860.png)
